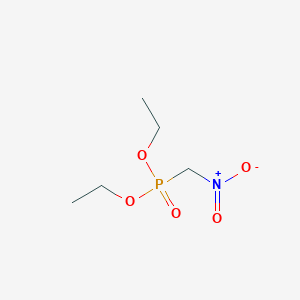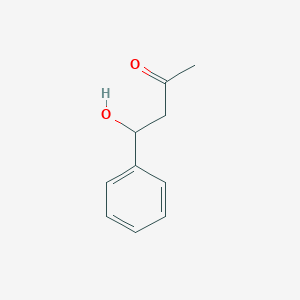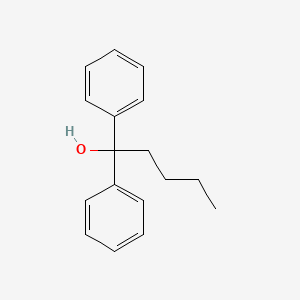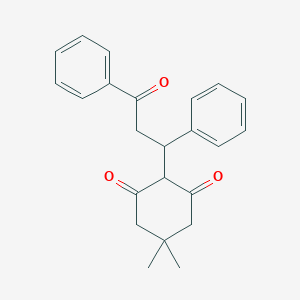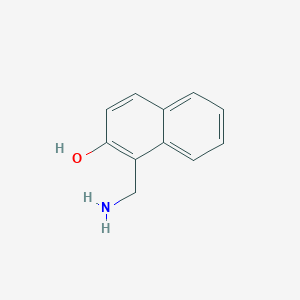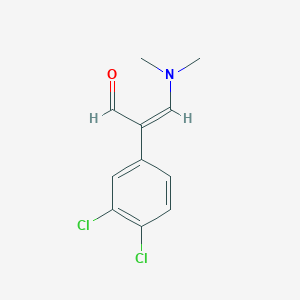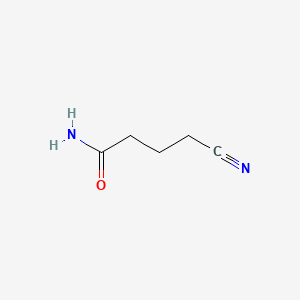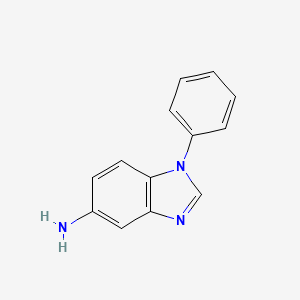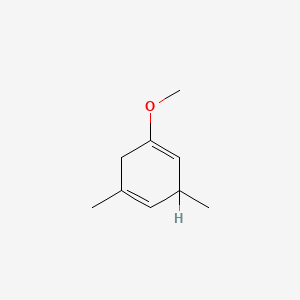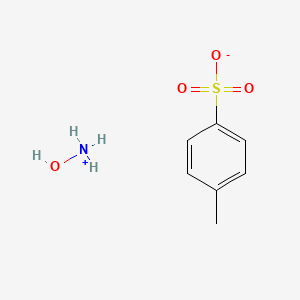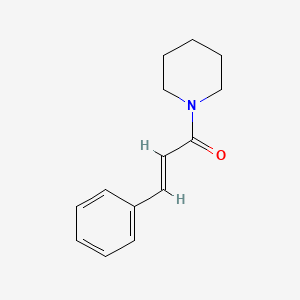
1-Cinnamoylpiperidine
Vue d'ensemble
Description
1-Cinnamoylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties and potential applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions. In
Applications De Recherche Scientifique
Antimalarial Activity
- Synthesis and Antimalarial Activity : 1, 4-Aminopiperidine derived cinnamic acids, including 1-Cinnamoylpiperidine analogs, have been synthesized and tested for antimalarial activity. They demonstrated excellent activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Seck et al., 2005).
Anticancer Agents
- Cinnamic Acid Derivatives in Cancer Research : Cinnamic acid derivatives, including 1-Cinnamoylpiperidine, have gained attention in medicinal research as potential anticancer agents. These compounds have been explored for their synthesis and biological evaluation in anticancer research (De et al., 2011).
Pharmaceutical Synthesis
- Analytical Monitoring in Drug Synthesis : 1-Cinnamoylpiperidine has been used in the synthesis of cinnarizine, a vasodilator with antihistamine activity. Gas chromatography techniques have been applied for the qualitative and quantitative analysis of this process (Sarycheva & Vedernikova, 1999).
Antibacterial and Cytotoxic Activities
- Biological Activities in Welsh Onion Extracts : Cinnamic acids isolated from Allium fistulosum, including derivatives similar to 1-Cinnamoylpiperidine, have shown antibacterial and cytotoxic properties. This research highlights the potential use of these compounds in developing new antibacterial and cancer treatments (Zolfaghari et al., 2020).
Antioxidant Properties
- Antioxidative Compounds from Deep Sea Fungi : N-cinnamoyl tripeptide, related to 1-Cinnamoylpiperidine, has been found to have potent antioxidative properties. This compound was isolated from the fungus Penicillium brevicompactum and shown to scavenge reactive oxygen species effectively (Matsuo et al., 2019).
Biocatalysis
- Biocatalytic Synthesis Applications : A novel esterase from the ruminal bacterium Butyrivibrio fibrisolvens E14, which can hydrolyze cinnamoyl esters, has been identified. This enzyme could potentially be used in biocatalytic processes involving compounds like 1-Cinnamoylpiperidine (Dalrymple et al., 1996).
Pharmaceutical Applications
- PAR1 Antagonists Synthesis : Compounds incorporating a cinnamoylpiperidine motif, like 1-Cinnamoylpiperidine, have been identified as potent PAR1 antagonists. They show promising antithrombotic activity in vivo, suggesting potential applications in treating inflammatory diseases (Planty et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-phenyl-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXUMZPTHELAO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346757 | |
| Record name | 1-Cinnamoylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cinnamoylpiperidine | |
CAS RN |
5422-81-1 | |
| Record name | 1-Cinnamoylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cinnamoylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




